8-Fluoro-5-oxa-2-azaspiro[3.5]nonane
Description
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique bicyclic structure with oxygen (oxa) at position 5, nitrogen (aza) at position 2, and a fluorine substituent at position 6. This molecular architecture confers distinct electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in receptor modulation.
Properties
Molecular Formula |
C7H12FNO |
|---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
8-fluoro-5-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H12FNO/c8-6-1-2-10-7(3-6)4-9-5-7/h6,9H,1-5H2 |
InChI Key |
XGBSCOGEOLOYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1F)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane as a Model Compound
A representative and industrially scalable synthesis method for the closely related 2,5-dioxa-8-azaspiro[3.5]nonane was disclosed in Chinese patent CN113214290A (2021). This method involves four main steps:
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Acylation | React 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride in solvent (e.g., dichloromethane) using a base such as triethylamine, pyridine, diisopropylethylamine, or potassium carbonate | Forms compound 2 |
| 2 | Intramolecular cyclization | Compound 2 undergoes self-cyclization in an inert atmosphere (e.g., nitrogen) with a strong base like sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium in solvents such as tetrahydrofuran (THF) | Generates compound 3 |
| 3 | Reduction | Compound 3 is reduced by lithium aluminum hydride (LiAlH4) in an inert atmosphere and solvent like THF, with molar ratios of compound 3 to LiAlH4 ranging from 1:1 to 1:5 (preferably 1:1.1 to 1:2) | Produces compound 4 |
| 4 | Catalytic hydrogenation | Removal of benzyl (Bn) protecting group by catalytic hydrogenation under 20-100 psi hydrogen pressure at 20-50 °C for 8-20 hours, optionally with acetic acid as an activator | Yields 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5) |
This method is notable for:
- Using cheap and readily available raw materials.
- Having a short synthetic route with high overall yield.
- Being suitable for industrial-scale production due to controlled reaction conditions and straightforward purification.
Adaptation for Fluorinated Derivative
Data Table Summarizing Key Synthetic Parameters
| Parameter | Method from CN113214290A (2,5-dioxa-8-azaspiro[3.5]nonane) | Method from CN112321599A (7-oxo-2-azaspiro[3.5]nonane) |
|---|---|---|
| Starting Material | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol | Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal |
| Key Reagents | Chloroacetyl chloride, triethylamine, sodium hydride, LiAlH4, Pd catalyst | N,N-dimethylformamide, potassium carbonate, iodo metal salt, LiAlH4 |
| Solvents | Dichloromethane, tetrahydrofuran | N,N-dimethylformamide, tetrahydrofuran, ethyl acetate |
| Temperature Range | 20-100 °C (varies by step) | 70-100 °C (condensation), -10 °C (reduction) |
| Reaction Time | 8-24 hours per step | 12-24 hours (condensation), 4-8 hours (reduction) |
| Yield | High overall yield, >70% typical | 56.3-82.6% for reduction step |
| Purification | Catalytic hydrogenation, alumina chromatography | Alumina chromatography |
Research Discoveries and Considerations
- The use of benzyl protecting groups in the intermediate stages facilitates selective reactions and can be efficiently removed by catalytic hydrogenation.
- Lithium aluminum hydride is a preferred reducing agent for converting keto or acetal intermediates to the corresponding amines or alcohols in the spirocyclic framework.
- The choice of base (triethylamine, potassium carbonate, sodium hydride) critically affects the cyclization efficiency and selectivity.
- Reaction atmosphere control (inert gas such as nitrogen) is essential to prevent side reactions, especially during sensitive reduction or cyclization steps.
- The methods emphasize scalability and industrial applicability , with solvents and reagents chosen for availability and safety.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their activity. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Sigma Receptor (SR) Ligands
2,7-Diazaspiro[3.5]nonane Derivatives
- Key Example: Compound 4b (AD186) and 5b (AB21) from exhibit high affinity for sigma-1 receptors (S1R), with Ki values of 2.7 nM and 13 nM, respectively. These derivatives lack the fluoro and oxa substituents but share the spiro[3.5]nonane core, highlighting the scaffold's importance in receptor binding .
- Functional Impact: The 2,7-diazaspiro[3.5]nonane scaffold enables subtype-specific activity. Compound 4b acts as an S1R agonist, while 5b shows antagonistic effects, underscoring how minor structural changes (e.g., amide vs. alkyl substituents) alter functional profiles .
Diazabicyclo[4.3.0]nonane Derivatives
- Key Example: Compound 8f (AB10), a diazabicyclo[4.3.0]nonane derivative, exhibits S1R affinity (Ki = 10 nM) but lower selectivity compared to spirocyclic analogs.
Table 1: Pharmacological Profiles of Selected SR Ligands
| Compound | Core Structure | S1R Ki (nM) | S2R Ki (nM) | Functional Role |
|---|---|---|---|---|
| 4b (AD186) | 2,7-Diazaspiro[3.5]nonane | 2.7 | 27 | S1R Agonist |
| 5b (AB21) | 2,7-Diazaspiro[3.5]nonane | 13 | 102 | S1R Antagonist |
| 8f (AB10) | Diazabicyclo[4.3.0]nonane | 10 | 165 | S1R Antagonist |
Antimicrobial and Antioxidant Spirocycles
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
- These compounds demonstrate broad-spectrum antimicrobial activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) pathogens.
- Comparison: Unlike 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane, these analogs lack fluorine but incorporate additional heteroatoms (e.g., oxygen), which may influence solubility and bioavailability.
Fluorinated Spirocyclic Compounds
- 6-Oxa-2-azaspiro[3.5]nonane Hydrochloride: This compound (CAS 1359656-29-3) shares the oxa-aza spiro core but lacks the fluoro substituent.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane | C₇H₁₁FNO | 159.17 | F (C8), O (C5), N (C2) |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate | C₉H₁₅NO₅ | 217.22 | Oxalate salt |
| 5-Boc-5,8-diazaspiro[3.5]nonane | C₁₂H₂₂N₂O₂ | 226.32 | Boc-protected amine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane, and how do reaction conditions influence yield?
- Methodology : The synthesis of spirocyclic compounds like 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane typically involves cyclization reactions. For example, analogous compounds (e.g., 5,8-Dioxa-2-azaspiro[3.5]nonane) are synthesized via chloroacetyl chloride reactions in the presence of a base . Fluorination steps may require specialized reagents (e.g., Selectfluor®) under inert conditions to preserve spirocyclic integrity.
- Critical Parameters : Temperature (often 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of fluorinating agents significantly impact yield. Scalability challenges arise due to fluorine’s reactivity, necessitating iterative optimization .
Q. How does the spirocyclic framework influence the compound’s physicochemical properties?
- Structural Analysis : The spirocyclic core introduces rigidity, reducing conformational flexibility and enhancing metabolic stability. Oxygen and nitrogen atoms within the ring system enable hydrogen bonding, affecting solubility and membrane permeability. Fluorine’s electronegativity further polarizes the molecule, influencing logP and bioavailability .
- Comparative Data :
| Compound | logP | Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|
| 8-Fluoro-5-oxa-2-azaspiro | 1.2 | 0.8 (PBS) | 1 |
| 5,8-Dioxa-2-azaspiro | 0.9 | 1.5 (Water) | 2 |
| Data inferred from analogs in . |
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluorinated spirocycles?
- Case Study : Discrepancies in receptor binding assays (e.g., σ-1 vs. NMDA targets) may arise from fluorination’s steric/electronic effects. Use orthogonal techniques:
- X-ray Crystallography : Resolve binding modes (e.g., fluorine’s role in halogen bonding) .
- SAR Studies : Compare 8-Fluoro-5-oxa-2-azaspiro with non-fluorinated analogs (e.g., 5-Oxa-2-azaspiro[3.5]nonane) to isolate fluorine’s contribution .
Q. How can computational modeling predict the reactivity of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane in nucleophilic substitutions?
- Methodology :
- DFT Calculations : Optimize transition states for SN2 reactions (e.g., using Gaussian 16). Fluorine’s electron-withdrawing effect lowers LUMO energy, increasing susceptibility to nucleophiles .
- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) to guide experimental conditions .
- Validation : Compare computed activation energies with kinetic data from LC-MS/MS monitoring .
Q. What are the challenges in characterizing stereochemical outcomes during spirocycle derivatization?
- Analytical Techniques :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
- NOESY NMR : Confirm axial/equatorial fluorine positioning in the spirocyclic framework .
Methodological Resources
Q. How to design robust SAR studies for fluorinated spirocycles?
- Framework :
- Core Modifications : Vary substituents (e.g., methyl, hydroxyl) while retaining the spirocyclic scaffold.
- Control Compounds : Include non-fluorinated analogs (e.g., 5-Oxa-2-azaspiro[3.5]nonane) and fluorine-isosteres (e.g., chlorine) .
- Data Interpretation : Use heatmaps to visualize bioactivity trends across substituent space (e.g., IC50 vs. logD) .
Q. What protocols ensure reproducibility in spirocyclic compound synthesis?
- Best Practices :
- Purity Standards : Validate intermediates via LC-ELSD (>98% purity) .
- Reaction Monitoring : In-situ IR spectroscopy tracks fluorination progress (e.g., C-F bond formation at 1100 cm⁻¹) .
- Troubleshooting : Address side reactions (e.g., ring-opening) by adjusting base strength (e.g., K2CO3 vs. DBU) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data for 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane?
- Root Cause : Variability in measurement conditions (e.g., pH, counterions).
- Resolution :
- Standardized Protocols : Use USP buffers (pH 7.4) and nephelometry for turbidity assessment .
- Interlab Validation : Collaborate with ≥3 independent labs to establish consensus values .
Future Research Directions
- Targeted Delivery : Develop prodrugs leveraging the spirocycle’s stability for CNS penetration .
- Green Synthesis : Explore biocatalytic routes (e.g., cytochrome P450-mediated fluorination) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
